molecular formula C10H20OS B14359210 4-(Hexylsulfanyl)butan-2-one CAS No. 93072-53-8

4-(Hexylsulfanyl)butan-2-one

Cat. No.: B14359210
CAS No.: 93072-53-8
M. Wt: 188.33 g/mol
InChI Key: FMZFRWUTJALTOH-UHFFFAOYSA-N
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Description

4-(Hexylsulfanyl)butan-2-one is an organic compound that belongs to the class of sulfanyl ketones It is characterized by a hexylsulfanyl group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexylsulfanyl)butan-2-one can be achieved through multiple-step organic synthesis. One common method involves the reaction of butan-2-one with hexylthiol in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under mild conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Hexylsulfanyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 4-(Hexylsulfanyl)butan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfanyl)butan-2-one: Similar structure but with a phenyl group instead of a hexyl group.

    4-(Methylsulfanyl)butan-2-one: Contains a methyl group instead of a hexyl group.

    4-(Ethylsulfanyl)butan-2-one: Contains an ethyl group instead of a hexyl group.

Uniqueness

4-(Hexylsulfanyl)butan-2-one is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

93072-53-8

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

4-hexylsulfanylbutan-2-one

InChI

InChI=1S/C10H20OS/c1-3-4-5-6-8-12-9-7-10(2)11/h3-9H2,1-2H3

InChI Key

FMZFRWUTJALTOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC(=O)C

Origin of Product

United States

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